molecular formula C5H3N B14239133 (1E)-N-Ethynylprop-2-yn-1-imine CAS No. 210234-65-4

(1E)-N-Ethynylprop-2-yn-1-imine

Cat. No.: B14239133
CAS No.: 210234-65-4
M. Wt: 77.08 g/mol
InChI Key: VQJFKGYGXVZOKD-UHFFFAOYSA-N
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Description

(1E)-N-Ethynylprop-2-yn-1-imine is a propargyl imine derivative characterized by an ethynyl (-C≡CH) substituent on the nitrogen atom of the imine functional group (C=N). The (1E) designation specifies the trans configuration of the substituents around the C=N bond, where the ethynyl group and the propargyl chain (HC≡C-CH₂-) are positioned on opposite sides . This compound’s structure combines the electron-withdrawing nature of the ethynyl group with the linear geometry of the propargyl moiety, which may influence its reactivity, stability, and intermolecular interactions.

The molecular formula is inferred as C₅H₄N₂, with a conjugated system extending across the propargyl and imine groups. Such conjugation can enhance electrophilicity at the imine nitrogen, making it reactive toward nucleophiles or cycloaddition partners.

Properties

CAS No.

210234-65-4

Molecular Formula

C5H3N

Molecular Weight

77.08 g/mol

IUPAC Name

N-ethynylprop-2-yn-1-imine

InChI

InChI=1S/C5H3N/c1-3-5-6-4-2/h1-2,5H

InChI Key

VQJFKGYGXVZOKD-UHFFFAOYSA-N

Canonical SMILES

C#CC=NC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Ethynylprop-2-yn-1-imine typically involves the reaction of propargylamine with an appropriate ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the ethynyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1E)-N-Ethynylprop-2-yn-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: (1E)-N-Ethynylprop-2-yn-1-imine is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new pharmaceuticals and therapeutic agents.

Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1E)-N-Ethynylprop-2-yn-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Parameters of (1E)-N-Ethynylprop-2-yn-1-imine and Analogues
Compound Name Substituent on N C=N Bond Length (Å) Notable Features Reference
This compound Ethynyl (-C≡CH) ~1.29 (estimated) High electrophilicity, conjugation across triple bonds
(E)-N-Phenylprop-2-yn-1-imine Phenyl (C₆H₅) ~1.29 Reduced electrophilicity due to aryl resonance stabilization
N-Methyl-N-prop-2-ynylamine Propynyl (-C≡CCH₃) N/A (amine: C-N) Higher basicity; lacks C=N reactivity
(E)-Benzyl(1-phenylethylidene)amine Benzyl (C₆H₅CH₂) 1.264–1.286 Steric hindrance from bulky substituents
Key Observations :
  • C=N Bond Length : The imine bond in this compound is comparable to other imines (~1.29 Å), as seen in similar compounds like (E)-N-phenyl derivatives .
  • Electronic Effects : The ethynyl group’s electron-withdrawing nature increases the electrophilicity of the imine nitrogen compared to phenyl or alkyl substituents, which donate electron density via resonance or induction .
  • Steric Considerations : Bulky substituents (e.g., benzyl or naphthyl groups in –9) reduce reactivity by hindering nucleophilic attack, whereas the linear ethynyl group minimizes steric effects .

Reactivity and Stability

Table 2: Reactivity Profiles
Compound Reactivity Highlights Reference
This compound Prone to cycloadditions (e.g., Huisgen) due to triple bonds; potential polymerization
(1E)-N,N-Dimethyl-1-nitroprop-1-en-2-amine Nitro group enhances electrophilicity; undergoes nucleophilic substitution
Ketoenamine Derivatives (e.g., A11a/A11b) Exists as interconverting geometric isomers in solution; stabilized by resonance
Key Observations :
  • Cycloaddition Potential: The ethynyl and propargyl groups in this compound make it a candidate for click chemistry (e.g., azide-alkyne cycloadditions), unlike phenyl-substituted imines .
  • Hydrolysis Sensitivity : Imines with electron-withdrawing groups (e.g., ethynyl) are more susceptible to hydrolysis than alkyl- or aryl-substituted analogues .

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